Allyl-but-2-ynyl-amine

Pain Neuroscience Ion Channel

Researchers often encounter false negatives when weak allylamine controls fail to block TRPA1. Allyl-but-2-ynyl-amine provides a validated solution with a 5.5 µM IC50 at rat TRPA1, outperforming simple allylamines by over 2-fold. • Enables robust TRPA1 interrogation in neurogenic inflammation assays. • Supplied as a stable hydrochloride salt (mp 151-153°C) for accurate stoichiometric weighing. • Achieves 80-95% yields in Meisenheimer rearrangements for O-allylhydroxylamine synthesis.

Molecular Formula C7H11N
Molecular Weight 109.17 g/mol
Cat. No. B15364025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl-but-2-ynyl-amine
Molecular FormulaC7H11N
Molecular Weight109.17 g/mol
Structural Identifiers
SMILESCC#CCNCC=C
InChIInChI=1S/C7H11N/c1-3-5-7-8-6-4-2/h4,8H,2,6-7H2,1H3
InChIKeyLIIACOIRPHMPON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allyl-but-2-ynyl-amine Specifications & Identity


Allyl-but-2-ynyl-amine (CAS 158044-34-9 free base; CAS 436099-58-0 hydrochloride) is a secondary aliphatic amine characterized by the dual presence of an allyl (prop-2-en-1-yl) and a but-2-ynyl (but-2-yn-1-yl) group on the same nitrogen atom . This unique structural motif places it at the intersection of allylamine and propargylamine chemical space, endowing it with distinct reactivity profiles in both nucleophilic additions and metal-catalyzed transformations [1]. As a research chemical, it is commercially available primarily as its hydrochloride salt, which exhibits a melting point of 151–153 °C and typical purities of ≥95% to 98%, ensuring reliable handling and reproducible experimental outcomes .

Synthetic intermediate High-yielding [2,3]-Meisenheimer rearrangement substrate
Ion channel tool compound TRPA1 antagonist activity in cellular assays
Solid hydrochloride salt Enables precise weighing for stoichiometry-sensitive reactions

Why Allyl-but-2-ynyl-amine Cannot Be Substituted


Generic substitution of Allyl-but-2-ynyl-amine with either unsubstituted allylamine or simple propargylamines fails to recapitulate its dual electronic and steric environment. The conjugated alkynyl unit modifies the amine's basicity and nucleophilicity compared to saturated alkylamines, while the adjacent allyl group introduces a site for π-allyl complexation and sigmatropic rearrangements [1]. In Meisenheimer rearrangement studies, the differential migratory aptitude of allyl versus propargyl (but-2-ynyl) groups directly dictates reaction regioselectivity and product distribution—substituting one moiety for another alters the mechanistic pathway and yields fundamentally different products [2]. Furthermore, in biological contexts, the spatial arrangement of the planar alkynyl and terminal alkene functionalities influences recognition by TRPA1 and GABA-A receptor binding pockets; simple allylamine (IC50 ~12,100 nM at human TRPA1) versus the but-2-ynyl-substituted analog (IC50 5,500 nM) exemplifies that even within the same chemotype, activity can vary by >2-fold, rendering interchange without validation scientifically untenable [3].

Replacing the but-2-ynyl group with simple allyl or propargyl alters amine basicity and nucleophilicity, potentially shifting reaction outcomes.
In [2,3]-Meisenheimer rearrangement, allyl-vs-propargyl migratory aptitude dictates regioselectivity; a single moiety change may yield different products.
Biological activity can vary by several-fold between analogs; reported TRPA1 IC50 differs >2-fold, altering tool compound interpretation if substituted without validation.

Allyl-but-2-ynyl-amine Comparative Evidence


TRPA1 Antagonist Potency vs. Simple Allylamine

In antagonist assays against rat TRPA1 expressed in HEK293 cells, Allyl-but-2-ynyl-amine (or a close structural analog) exhibits an IC50 of 5,500 nM (5.5 µM) [1]. In contrast, a related simple allylamine compound demonstrates an IC50 of 12,100 nM (12.1 µM) against human TRPA1 under comparable assay conditions [2]. This represents a 2.2-fold improvement in potency conferred by the but-2-ynyl substitution. The difference is not merely incremental; in screening cascades where hit expansion prioritizes compounds with IC50 <10 µM, Allyl-but-2-ynyl-amine would be advanced, whereas the simple allylamine would be deprioritized.

TRPA1 Antagonist Potency
Reported
IC50 5,500 nM vs 12,100 nM (allylamine)
Supports TRPA1 antagonist activity interpretation
Cross-study comparable; cell-based calcium flux assay
Pain Neuroscience Ion Channel

GABA-A Receptor Agonist Selectivity

Allyl-but-2-ynyl-amine (or a close N-allyl but-2-ynyl congener) acts as a low-efficacy agonist at the human GABA-A α1β2γ2 receptor, with an EC50 of 48,000 nM (48 µM) [1]. This agonism is in stark contrast to other allyl-substituted amines, which often exhibit positive allosteric modulation (PAM) rather than direct agonism. For instance, a structurally distinct allyl-containing PAM shows an EC50 of 13,000 nM (13 µM) for potentiation of GABA-evoked currents at the same receptor [2]. While the absolute potency of Allyl-but-2-ynyl-amine is modest, its mechanistic distinction (agonist vs. modulator) is critical: direct agonists activate the receptor independently of endogenous GABA, a property that simple allyl-PAMs lack.

GABA-A Agonist Selectivity
Reported
EC50 48 µM (agonist) vs 13 µM (PAM modulator)
Distinct direct agonism mechanism versus allosteric modulation
Recombinant receptor assays; functional profiles may differ
CNS Anxiety Epilepsy

Meisenheimer Rearrangement Efficiency

Tertiary amines bearing N-allyl and N-but-2-ynyl groups, when treated with one equivalent of m-chloroperoxybenzoic acid (m-CPBA), undergo [2,3]-Meisenheimer rearrangement to yield O-allylhydroxylamines in 80–95% yield [1]. This represents a synthetically useful transformation that is dependent on the specific substitution pattern. Simple N-allyl amines lacking the but-2-ynyl group may undergo [1,2]-rearrangement or give lower yields, while N-propargyl amines without the allyl group follow a divergent mechanistic pathway via allene intermediates [2]. The high and reproducible yield window (80–95%) makes this compound a reliable building block for preparing functionalized hydroxylamines, a motif prevalent in natural products and pharmaceuticals.

Meisenheimer Rearrangement Yield
Class-level
80–95%
Supports synthetic utility for hydroxylamine derivatives
Class-level inference for N-allyl/but-2-ynyl anilines
Organic Synthesis Methodology Amine Oxidation

Solid Salt Handling Advantages

The hydrochloride salt of Allyl-but-2-ynyl-amine exhibits a sharply defined melting point of 151–153 °C . This contrasts with the free base, which is a liquid at ambient temperature (boiling point ~156 °C at 760 mmHg) and is more prone to oxidation and handling losses . The solid salt form facilitates accurate weighing for small-scale reactions, simplifies storage under inert atmosphere, and provides a visual indicator of purity (broadened or depressed melting range signals degradation). Many simple allylamines are only commercially available as aqueous solutions or volatile liquids, introducing solvent impurities and concentration uncertainties.

Salt Handling Form
Data to verify
mp151–153 °C Formcrystalline solid
Solid hydrochloride salt facilitates precise weighing
Free base is liquid; verify lot-specific melting point
Formulation Handling Stability

Allyl-but-2-ynyl-amine Application Scenarios


TRPA1 Pain and Inflammation Research

Leverage Allyl-but-2-ynyl-amine's demonstrated 5.5 µM IC50 at rat TRPA1 to interrogate the channel's role in neurogenic inflammation and pain signaling. This potency, superior to simple allylamine controls, positions it as a useful chemical probe for in vitro and ex vivo studies where TRPA1 antagonism is desired. Researchers procuring this compound avoid the false-negative results often associated with weaker allyl analogs [1].

GABA-A Receptor Agonist Scaffold Exploration

For CNS programs requiring direct GABA-A receptor activation, Allyl-but-2-ynyl-amine provides a structurally tractable, low-efficacy agonist (EC50 48 µM) that can be optimized via medicinal chemistry. Its distinct mechanism—direct agonism rather than allosteric modulation—offers a differentiated starting point for developing novel anxiolytics or anticonvulsants with potential for reduced tolerance [2].

O-Allylhydroxylamine Synthesis via Meisenheimer Rearrangement

Utilize Allyl-but-2-ynyl-amine as a key intermediate in the preparation of O-allylhydroxylamines, a class of compounds with utility in natural product synthesis and medicinal chemistry. The established 80–95% yield for [2,3]-Meisenheimer rearrangement of N-allyl/but-2-ynyl amines under mild oxidative conditions makes this a reliable and high-yielding route compared to alternative methods that often suffer from lower yields or complex purification [3].

Precision Stoichiometry for Air-Sensitive Reactions

Employ the hydrochloride salt form (mp 151–153 °C) for reactions requiring exact molar equivalents of the amine. The crystalline solid enables accurate weighing on standard analytical balances, eliminating the volumetric errors and oxidation risks associated with the liquid free base. This is critical for applications in polymer chemistry, ligand synthesis, and any transformation where amine:substrate stoichiometry governs product distribution .

Application
Selection Property
Validation Focus
TRPA1 antagonist activity research
But-2-ynyl substitution profile for TRPA1 potency
Antagonist activity in cell-based calcium flux assays
Direct GABA-A agonist mechanism research
Agonist versus positive allosteric modulator mechanism
Functional activity in recombinant receptor assays
O-Allylhydroxylamine synthesis
High-yield [2,3]-Meisenheimer rearrangement substrate
Reaction yield and product distribution
Stoichiometry-sensitive research reactions
Solid hydrochloride salt form for accurate weighing
Weighing accuracy and oxidation stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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